molecular formula C14H22O B087253 beta-Methylionone CAS No. 127-43-5

beta-Methylionone

Cat. No. B087253
CAS RN: 127-43-5
M. Wt: 206.32 g/mol
InChI Key: LMWNGLDCJDIIBR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Methylionone is a chemical compound . It contains a total of 37 atoms, including 22 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom .


Synthesis Analysis

Microbial transformation of beta-ionone and beta-methylionone has been studied . Aspergillus niger JTS 191 was selected from many microorganisms tested as capable of converting ionones to other compounds having aromas . The individual transformation products from beta-ionone were isolated and identified by comparison with synthetically derived compounds .


Molecular Structure Analysis

The beta methyl ionone molecule contains a total of 37 bonds. There are 15 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The microbial transformation of beta-ionone and beta-methylionone involves the conversion of ionones to other compounds having aromas . The major products were ®-4-hydroxy-beta-ionone and (S)-2-hydroxy-beta-ionone . Other identified products include 2-Oxo-, 4-oxo-, 3,4-dehydro-, 2,3-dehydro-4-oxo-, 3,4-dehydro-2-oxo-, (S)-2-acetoxy-, ®-4-acetoxy-, and 5,6-epoxy-beta-ionone and 4-(2,3,6-trimethylphenyl)-but-3-en-2-one .

Scientific Research Applications

  • Developmental Toxicity of Alpha-iso-methylionone : A study on rats showed that alpha-iso-methylionone, a closely related compound to beta-Methylionone, did not exhibit developmental toxicity at doses up to 30 mg/kg/day, indicating its safety in fragrance applications (Politano et al., 2007).

  • Microbial Conversion : Aspergillus niger JTS 191 was found capable of converting alpha-Methylionone and similar compounds, suggesting potential applications in biotechnological processes (Yamazaki et al., 1988).

  • Allergic Contact Dermatitis : A review suggested that alpha-iso-methylionone, similar to beta-Methylionone, is a weak sensitizer and unlikely to be a frequent cause of allergic contact dermatitis, which is relevant for its use in cosmetic products (Hostynek & Maibach, 2004).

  • Physical Properties and Structures in the Methyliononeseries : A study on the physical properties and structures of methylionones, including beta-Methylionone, provided insights into their chemical behavior, important for various industrial applications (Beets & Witjens, 1950).

  • Fragrance Sensitization : Research on methylionone, which includes beta-Methylionone, showed it to be moderately irritating to skin but did not cause sensitization in a human study, indicating its suitability for use in fragrances (Kort & De Groot, 1989).

  • Microbial Transformation of beta-Ionone and beta-Methylionone : Another study on the microbial transformation of beta-Methylionone by Aspergillus niger JTS 191 identified several products with potential as flavoring compounds (Mikami et al., 1981).

Safety And Hazards

The safety data sheet for Methylionone 70 BMBcert indicates that it causes serious eye irritation and skin irritation. It is also toxic to aquatic life and has long-lasting effects .

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9H,5-7,10H2,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWNGLDCJDIIBR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036355
Record name (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to yellow liquid
Record name 1-Penten-3-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/335/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

102.00 °C. @ 2.60 mm Hg
Record name 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.930-0.935
Record name Methyl-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/335/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

beta-Methylionone

CAS RN

63429-28-7, 127-43-5, 1322-71-0, 1335-94-0
Record name β-Methylionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63429-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta methyl ionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, monomethyl deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063429287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta methyl ionone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Penten-3-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, monomethyl deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, monomethyl derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-METHYL IONONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PXU8D4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Methylionone
Reactant of Route 2
Reactant of Route 2
beta-Methylionone
Reactant of Route 3
beta-Methylionone
Reactant of Route 4
beta-Methylionone
Reactant of Route 5
beta-Methylionone
Reactant of Route 6
beta-Methylionone

Citations

For This Compound
5
Citations
C Dick, S Rey, A Boschung, F Miffon… - … technology & innovation, 2016 - Elsevier
… 3), results confirming the good biodegradability were obtained in both tests for beta ionone 50 and beta methylionone 52. While both compounds reached the pass level within 28 days …
Number of citations: 18 www.sciencedirect.com
MM Rahman, SK Roy, M Husain… - Journal of Essential Oil …, 2011 - Taylor & Francis
This is first report on the composition of the white petal and orange corolla tubes of the flower essential oils of Nyctanthes arbor-tristis Linn (Seuli) from the Dhaka city in Bangladesh. …
Number of citations: 6 www.tandfonline.com
B Chefirat, A Zergui, H Rezk-Kallah - Toxicologie Analytique et Clinique, 2022 - Elsevier
… ), sulphamic acid (<10%), fatty alcohol A 6 OE (<10%), alpha-isomethyl-ionone (<1%), diphenyl ether (<1%), benzyl salicylate (<1%), alpha-methyl ionone (<1%) and beta-methylionone…
Number of citations: 1 www.sciencedirect.com
F Lambertin - 1999 - theses.fr
… fonctionnels obtenus ont ensuite ete valorises par l'acces a une nouvelle classe de terpenoides, isomeres de molecules odorantes: iso-beta-ionone, iso-beta-methylionone et iso-beta-…
Number of citations: 3 www.theses.fr
N Daoud, O Taffahi - 2009
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.